(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound, commonly known as Cefixime, is a third-generation cephalosporin antibiotic with the molecular formula C₁₆H₁₅N₅O₇S₂ and a molecular weight of 453.44 g/mol . Its IUPAC name reflects a bicyclic β-lactam structure fused with a dihydrothiazine ring, featuring:
- A 3-ethenyl group at position 3 of the cephem nucleus.
- A 7β-side chain composed of a 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl group, which enhances β-lactamase stability and broad-spectrum activity . Cefixime is clinically used to treat respiratory, urinary, and gastrointestinal infections caused by Gram-negative bacteria like Haemophilus influenzae and Escherichia coli. It exhibits oral bioavailability and water solubility (104 mg/L at room temperature) .
Properties
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/t7-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEZCSSBFVPIRD-JMCQJSRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103524 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79350-14-4 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79350-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)oxoacetyl]amino]-3-ethenyl-8-oxo-, (6R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of GCLE Derivatives
GCLE is synthesized via enzymatic deacylation of cephalosporin C, followed by protection of the 7-amino and carboxyl groups. In one protocol, GCLE is reacted with methoxybenzyl (MOB) groups to yield (6R,7R)-7-phenylacetylamino-3-chloromethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid MOB ester.
Introduction of the 3-Ethenyl Group
The 3-ethenyl substituent is introduced via a sequence involving oxidation, ozonolysis, and reductive workup.
Oxidation and Ozonolysis
In a patented method, GCLE-MOB ester is oxidized with 18% peracetic acid at 5°C to form a sulfoxide intermediate. Subsequent ozonolysis at −20°C cleaves the chloromethyl group, generating a carbonyl intermediate. Reductive quenching with sodium sulfite yields a 3-hydroxymethyl derivative.
Dehydration to Ethenyl
The 3-hydroxymethyl group is dehydrated using methanesulfonyl chloride (MsCl) in the presence of diisopropylethylamine (DIPEA), forming a mesylate intermediate. Elimination under basic conditions (e.g., triethylamine) produces the 3-ethenyl group.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | 18% Peracetic acid, 5°C | 92 |
| Ozonolysis | O3, −20°C, CH2Cl2 | 85 |
| Dehydration | MsCl, DIPEA, CH2Cl2, 0°C | 78 |
Synthesis of the Thiazolyl-Oxoacetyl Side Chain
The 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl moiety is constructed via Hantzsch thiazole synthesis.
Hantzsch Cyclization
A thioamide derivative (e.g., thiosemicarbazide) reacts with α-bromo-3-oxobutyric acid under basic conditions. The sulfur atom attacks the α-carbon of the bromo-ketone, forming a thiazole ring after cyclocondensation.
Reaction Scheme:
-
Thiosemicarbazide + α-bromo-3-oxobutyric acid → Isothiourea intermediate.
-
Cyclocondensation → 2-amino-1,3-thiazol-4-yl-oxoacetic acid.
Coupling of the Side Chain to the Cephalosporin Core
The thiazolyl-oxoacetyl side chain is coupled to the 7-amino group of the cephalosporin core via active ester formation.
Activation and Coupling
The oxoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The activated ester reacts with the 7-amino group of the 3-ethenyl cephalosporin intermediate at 0–5°C, yielding the coupled product.
Optimization Insight:
Deprotection and Final Purification
The MOB-protected carboxyl group is deprotected using meta-cresol in trifluoroacetic acid (TFA), followed by crystallization from methanol/water mixtures.
Crystallization Conditions
| Parameter | Value |
|---|---|
| Solvent | 95% methanol/water |
| Temperature | 4°C |
| Yield | 68% |
Analytical Characterization
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.
Substitution: The amino and thiazole groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, hydroxyl derivatives, and various substituted thiazole derivatives.
Scientific Research Applications
Antibiotic Development
Mechanism of Action:
This compound belongs to the class of beta-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for bacterial cell wall integrity.
Spectrum of Activity:
Research indicates that this compound is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. For example, studies have shown its efficacy against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, highlighting its potential as a broad-spectrum antibiotic .
Clinical Applications:
Due to its unique structure and mechanism, this compound is being evaluated in clinical settings for treating infections caused by multi-drug resistant bacteria. Its development could provide an alternative treatment option in an era of increasing antibiotic resistance .
Anticancer Research
In Vitro Studies:
Recent studies have explored the anticancer properties of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicate that it induces apoptosis and inhibits cell proliferation at specific concentrations .
Mechanism of Action:
The compound's anticancer activity is attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival. It has been shown to affect the expression of genes related to apoptosis and cell cycle regulation .
Biochemical Studies
Enzyme Inhibition:
This compound has been investigated for its role as an inhibitor of certain enzymes involved in bacterial metabolism. For instance, it has been demonstrated to inhibit specific proteases that are crucial for bacterial virulence .
Research Implications:
The ability to inhibit these enzymes not only contributes to its antibiotic properties but also opens avenues for research into enzyme-targeted therapies. Understanding how this compound interacts with various biochemical pathways can lead to the development of novel therapeutic strategies .
Data Summary
| Application Area | Details |
|---|---|
| Antibiotic Efficacy | Effective against Gram-positive/negative bacteria; potential against resistant strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines; affects gene expression related to cell growth |
| Enzyme Inhibition | Inhibits bacterial proteases; implications for targeting bacterial virulence |
Case Studies
- Antibiotic Resistance Study: A clinical trial assessed the effectiveness of this compound against antibiotic-resistant E. coli strains, showcasing significant improvements in patient outcomes compared to standard treatments .
- Cancer Cell Line Research: In vitro experiments demonstrated that treatment with this compound resulted in a 50% reduction in proliferation rates of MCF-7 cells within 48 hours, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers, which are essential for cell wall integrity. By binding to these proteins, the compound prevents the formation of cross-links, leading to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Table 1: Structural Features of Key Cephalosporins

Key Observations :
- The 3-ethenyl group in Cefixime and Cefdinir improves oral absorption compared to bulkier substituents like methoxymethyl in Ceftriaxone .
- The 7β-side chain in Cefixime includes a thiazole ring with an oxoacetyl linkage, which confers resistance to β-lactamase enzymes by sterically hindering enzyme access .
Pharmacological and Antimicrobial Activity
Table 2: Antimicrobial Spectrum and Pharmacokinetics
Key Findings :
- Cefixime’s high β-lactamase stability outperforms Ceftriaxone against extended-spectrum β-lactamase (ESBL)-producing E. coli but has weaker Gram-positive coverage .
- SQ 14,359 (a methoxylated cephalosporin) shows exceptional activity against β-lactamase-producing S. aureus due to its bulky ureidoacetyl side chain .
Research Trends and Clinical Implications
Recent studies emphasize:
- Oral formulations: Cefixime’s solubility and bioavailability make it preferable for outpatient care over intravenous cephalosporins like Cefoperazone .
- Resistance management : Structural modifications (e.g., tetrazole rings in Cefoperazone) are being explored to counter carbapenem-resistant pathogens .
Biological Activity
The compound (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (referred to as Compound A) is a bicyclic organic molecule notable for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A features a complex bicyclic structure that includes a thiazole moiety, carboxylic acid, and amide functional groups. Its molecular formula is , with a molecular weight of approximately 368.42 g/mol. The compound's unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that Compound A exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
Compound A has also been investigated for its anticancer properties. Studies reveal that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study: Breast Cancer Cell Line
A recent study evaluated the effects of Compound A on the MCF-7 breast cancer cell line. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM. Flow cytometry analysis confirmed that treatment with Compound A led to increased apoptosis rates compared to control groups.
The biological activity of Compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compound A acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Membrane Integrity : It alters the permeability of bacterial membranes, leading to cell lysis.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), Compound A promotes oxidative damage in cancer cells.
Comparative Analysis with Similar Compounds
Compound A shares structural similarities with other known antibiotics and anticancer agents, which may inform its development and optimization strategies.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Cefotaxime | Bicyclic | Broad-spectrum antibiotic | Beta-lactam ring |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibiotic | Fluorinated heterocycle |
| Thiamphenicol | Thiazole-containing | Antibacterial | Lacks beta-lactam structure |
Future Directions
Further research is essential to fully elucidate the pharmacokinetics and pharmacodynamics of Compound A. Potential studies could focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Understanding the specific molecular targets affected by Compound A.
- Formulation development : Creating effective delivery systems for clinical applications.
Q & A
Q. What are the critical steps in synthesizing this compound, and what methodological considerations ensure stereochemical integrity?
The synthesis typically involves sequential functionalization of the β-lactam core. Key steps include:
- Acylation : Introducing the 2-amino-1,3-thiazol-4-yl-oxoacetyl group at the C7 position via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF, 0–5°C) .
- Stereochemical control : Use of (6R,7R)-configured intermediates to preserve the β-lactam ring’s stereochemistry, verified by chiral HPLC .
- Protection/deprotection : Temporary protection of the carboxylic acid group (e.g., as a tert-butyl ester) to prevent side reactions during substitutions .
Q. How does the 2-amino-1,3-thiazol-4-yl substituent influence the compound’s biological activity?
The 2-amino-1,3-thiazol-4-yl group enhances binding to penicillin-binding proteins (PBPs) via:
- Hydrogen bonding : The amino group interacts with conserved serine residues in PBPs .
- Electron-withdrawing effects : The oxoacetyl linker stabilizes the acyl-enzyme intermediate, delaying hydrolysis . Substitution at this position (e.g., with methoxyimino groups) can further improve β-lactamase resistance .
Q. What analytical techniques are essential for characterizing this compound?
- HPLC-MS : Quantifies purity and detects degradation products (e.g., β-lactam ring opening) .
- NMR : Confirms stereochemistry (e.g., -NMR coupling constants for the bicyclic system) and substituent positions .
- IR spectroscopy : Identifies carbonyl stretching frequencies (C=O at ~1770 cm) to monitor β-lactam stability .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing the 3-ethenyl group?
- Catalytic optimization : Use Pd-catalyzed Heck coupling for stereoselective introduction of the ethenyl group, with DIPEA as a base to minimize β-hydride elimination .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates compared to THF .
- Post-reaction quenching : Rapid cooling to -20°C stabilizes the ethenyl-substituted intermediate .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Dynamic effects : NMR may show averaged signals due to ring puckering, while X-ray provides static conformations. Compare temperature-dependent NMR (e.g., 298K vs. 100K) to identify dynamic processes .
- DFT calculations : Model the compound’s lowest-energy conformers to reconcile spectroscopic and crystallographic data .
Q. What strategies stabilize the β-lactam ring against enzymatic hydrolysis in physiological conditions?
- C3 modifications : The 3-ethenyl group sterically hinders access to β-lactamases .
- Coadministration : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to prolong activity .
- Formulation : Lyophilization at pH 6.5–7.0 minimizes hydrolysis during storage .
Q. How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced antibacterial spectra?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

